N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide
Overview
Description
N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide, also known as MPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the class of sulfonylurea drugs, which are commonly used to treat type 2 diabetes mellitus. However, MPP has demonstrated a wide range of biological activities beyond its antidiabetic effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. One of the main targets of this compound is the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. This compound has been shown to inhibit AKT signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in cells. In addition to its effects on the AKT pathway, this compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. This inhibition can lead to changes in cellular metabolism and energy production.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide in lab experiments is its well-established synthesis method and availability in large quantities. This makes it a convenient compound to use in various assays and experiments. However, one limitation of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide. One area of interest is in the development of this compound derivatives with improved anticancer activity and reduced toxicity. Another area of research is in the investigation of the compound's effects on other signaling pathways and enzymes in cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Scientific Research Applications
N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide has been extensively studied for its potential therapeutic applications in a variety of fields. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This activity is thought to be due to the compound's ability to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its anticancer effects, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can protect neuronal cells from oxidative stress and neuroinflammation, which are key factors in the development of these diseases.
properties
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-6-8-16(9-7-13)23(20,21)11-10-17(19)18-14-4-3-5-15(12-14)22-2/h3-9,12H,10-11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATDZWYUXZZQGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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